2-{[5-Methyl-2-(3-methylphenyl)-1,3-oxazol-4-YL]methanesulfinyl}-N-[(4-methylphenyl)methyl]acetamide
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Overview
Description
2-{[5-Methyl-2-(3-methylphenyl)-1,3-oxazol-4-YL]methanesulfinyl}-N-[(4-methylphenyl)methyl]acetamide is a complex organic compound with potential applications in various scientific fields. This compound features an oxazole ring, a sulfinyl group, and an acetamide moiety, making it a versatile molecule for research and industrial purposes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[5-Methyl-2-(3-methylphenyl)-1,3-oxazol-4-YL]methanesulfinyl}-N-[(4-methylphenyl)methyl]acetamide typically involves multiple steps, including the formation of the oxazole ring, introduction of the sulfinyl group, and acetamide formation. Common reagents used in these reactions include methylphenyl compounds, sulfinyl chlorides, and acetamide derivatives. The reaction conditions often require controlled temperatures, specific solvents, and catalysts to ensure high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. Techniques such as continuous flow reactors and automated synthesis can be employed to produce the compound in bulk quantities.
Chemical Reactions Analysis
Types of Reactions
2-{[5-Methyl-2-(3-methylphenyl)-1,3-oxazol-4-YL]methanesulfinyl}-N-[(4-methylphenyl)methyl]acetamide undergoes various chemical reactions, including:
Oxidation: The sulfinyl group can be oxidized to a sulfone.
Reduction: The oxazole ring can be reduced under specific conditions.
Substitution: The methyl groups can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used.
Reduction: Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas.
Substitution: Halogenating agents or organometallic reagents.
Major Products
The major products formed from these reactions include sulfone derivatives, reduced oxazole compounds, and substituted acetamides.
Scientific Research Applications
2-{[5-Methyl-2-(3-methylphenyl)-1,3-oxazol-4-YL]methanesulfinyl}-N-[(4-methylphenyl)methyl]acetamide has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-{[5-Methyl-2-(3-methylphenyl)-1,3-oxazol-4-YL]methanesulfinyl}-N-[(4-methylphenyl)methyl]acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The pathways involved can include signal transduction, gene expression, and metabolic processes.
Comparison with Similar Compounds
Similar Compounds
- 2-{[5-Methyl-2-(3-methylphenyl)-1,3-oxazol-4-YL]methanesulfinyl}-N-[(4-chlorophenyl)methyl]acetamide
- 2-{[5-Methyl-2-(3-methylphenyl)-1,3-oxazol-4-YL]methanesulfinyl}-N-[(4-fluorophenyl)methyl]acetamide
Uniqueness
Compared to similar compounds, 2-{[5-Methyl-2-(3-methylphenyl)-1,3-oxazol-4-YL]methanesulfinyl}-N-[(4-methylphenyl)methyl]acetamide exhibits unique properties due to the presence of the specific methylphenyl and oxazole moieties
Properties
Molecular Formula |
C22H24N2O3S |
---|---|
Molecular Weight |
396.5 g/mol |
IUPAC Name |
2-[[5-methyl-2-(3-methylphenyl)-1,3-oxazol-4-yl]methylsulfinyl]-N-[(4-methylphenyl)methyl]acetamide |
InChI |
InChI=1S/C22H24N2O3S/c1-15-7-9-18(10-8-15)12-23-21(25)14-28(26)13-20-17(3)27-22(24-20)19-6-4-5-16(2)11-19/h4-11H,12-14H2,1-3H3,(H,23,25) |
InChI Key |
GLEGUTMYRZWUTJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)CNC(=O)CS(=O)CC2=C(OC(=N2)C3=CC=CC(=C3)C)C |
Origin of Product |
United States |
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